[(6-Methyl-2,3-dihydrothiochromen-4-ylidene)amino] benzenesulfonate
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Overview
Description
[(6-Methyl-2,3-dihydrothiochromen-4-ylidene)amino] benzenesulfonate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiochromene core, which is a sulfur-containing heterocycle, and a benzenesulfonate group, which is a sulfonic acid ester of benzene. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(6-Methyl-2,3-dihydrothiochromen-4-ylidene)amino] benzenesulfonate typically involves the condensation of 6-methyl-2,3-dihydrothiochromen-4-one with an appropriate amine, followed by sulfonation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the desired product. For instance, methanesulfonic acid (MsOH) can be used under reflux conditions in methanol (MeOH) to achieve good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
[(6-Methyl-2,3-dihydrothiochromen-4-ylidene)amino] benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The thiochromene core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiochromene core to its corresponding dihydro or tetrahydro derivatives.
Substitution: The benzenesulfonate group can participate in nucleophilic substitution reactions, leading to the formation of different sulfonate esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various sulfonate esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[(6-Methyl-2,3-dihydrothiochromen-4-ylidene)amino] benzenesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(6-Methyl-2,3-dihydrothiochromen-4-ylidene)amino] benzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The thiochromene core can bind to active sites of enzymes, inhibiting their activity, while the benzenesulfonate group can enhance the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- [(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino] benzenesulfonate
- [(4,6-Dimethyl-2-pyrimidinyl)amino] benzenesulfonate
Uniqueness
[(6-Methyl-2,3-dihydrothiochromen-4-ylidene)amino] benzenesulfonate is unique due to its thiochromene core, which imparts distinct chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S2/c1-12-7-8-16-14(11-12)15(9-10-21-16)17-20-22(18,19)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FASBCJILQHEBLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCCC2=NOS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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